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Compound of Interest

Compound Name: 4-Butoxy-3-nitrobenzaldehyde

CAS No.: 351002-94-3

Cat. No.: B1627094 Get Quote

Introduction & Chemical Context
In the development of catechol-O-methyltransferase (COMT) inhibitors and other nitrocatechol-

based pharmacophores, 4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) serves as a

critical intermediate. Its structural integrity is defined by three distinct functionalities: an

electron-withdrawing nitro group (

), a reactive aldehyde (

), and an electron-donating butoxy ether chain (

).

Precise spectroscopic characterization of this molecule is not merely about signal assignment;

it is a quality gate. The interplay between the

group and the alkoxy chain creates specific electronic shielding patterns that allow us to
distinguish this compound from common impurities like the unalkylated 4-hydroxy-3-
nitrobenzaldehyde or the regioisomeric 3-butoxy-4-nitrobenzaldehyde.

This guide provides a self-validating protocol for confirming the identity and purity of 4-Butoxy-
3-nitrobenzaldehyde using 1H NMR and FT-IR spectroscopy.
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Experimental Methodology
To ensure reproducibility and high-resolution data, the following protocols must be adhered to

strictly.

Sample Preparation (1H NMR)
Solvent: Deuterated Chloroform (

) is the standard choice. It minimizes solvent overlap with the aliphatic butoxy chain.
Dimethyl sulfoxide-

(

) should be used only if solubility issues arise, though it may shift the phenolic impurities
downfield.

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

(7.26 ppm).

Sample Preparation (FT-IR)
Method: Attenuated Total Reflectance (ATR) is preferred for neat solids/oils. If using KBr

pellets, ensure the ratio is 1:100 (sample:KBr) to prevent detector saturation in the nitro

region.

Resolution: 4

with 16 scans minimum.

Structural Elucidation Workflow
The following logic flow illustrates how to systematically confirm the regiochemistry of the

molecule using spectral data.
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Start: Spectral Data Acquisition

Check 9.8-10.0 ppm (1H NMR)
Is Aldehyde Singlet Present?

Check 1530 & 1350 cm-1 (IR)
Are Nitro Bands Present?

Yes

Reject:
Impurity or Wrong Regioisomer

No

Analyze Aromatic Region (7.0-8.5 ppm)
Is the pattern 1:1:1?

Yes

NoCheck H-2 Signal (~8.3 ppm)
Is it a doublet (J~2Hz)?

Yes

No

Check Aliphatic Region (0.9-4.2 ppm)
Are Butyl signals present?

Yes (Meta Coupling)

No (Ortho Coupling)

Confirmation:
4-Butoxy-3-nitrobenzaldehyde

Yes No

Click to download full resolution via product page

Figure 1: Logic flow for the structural confirmation of 4-Butoxy-3-nitrobenzaldehyde.

1H NMR Spectral Analysis
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The 1H NMR spectrum in

is characterized by a distinct "1-3-9" integration pattern: 1 Aldehyde proton, 3 Aromatic protons,
and 9 Aliphatic protons.

Aromatic Region Logic
The

group at position 3 and the

group at position 1 are both electron-withdrawing, heavily deshielding the aromatic ring.
However, the alkoxy group at position 4 is electron-donating by resonance, providing a
shielding effect to the proton ortho to it (H-5).

Key Diagnostic Signals:

H-2 (The "Sandwiched" Proton): Located between

and

. This proton experiences the combined inductive deshielding of both groups. It appears
most downfield as a doublet with a small coupling constant (

Hz) due to meta-coupling with H-6.

H-6 (Ortho to Aldehyde): Deshielded by the aldehyde but less so than H-2. It appears as a

doublet of doublets (

Hz).

H-5 (Ortho to Butoxy): Shielded by the oxygen lone pair. It appears most upfield in the

aromatic region as a doublet (

Hz).

Quantitative Data Table (1H NMR)
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Proton
Assignment

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Mechanistic
Origin

CHO

(Aldehyde)
9.85 – 9.95 Singlet (s) 1H -

Anisotropic

effect of C=O

Ar-H2 8.30 – 8.45 Doublet (d) 1H

Deshielded

by ortho-NO2

& ortho-CHO

Ar-H6 8.00 – 8.15
Doublet of

Doublets (dd)
1H

Ortho to

CHO, Meta to

NO2

Ar-H5 7.20 – 7.30 Doublet (d) 1H
Shielded by

ortho-O-Alkyl

O-CH2 (

)
4.15 – 4.25 Triplet (t) 2H

Deshielding

by Oxygen

CH2 (

)
1.80 – 1.90 Quintet (m) 2H -

Alkyl chain

environment

CH2 (

)
1.45 – 1.55 Sextet (m) 2H -

Alkyl chain

environment

CH3 (

)
0.95 – 1.05 Triplet (t) 3H

Terminal

methyl group

Note: Shifts are estimated based on substituent additivity rules relative to 4-methoxy-3-

nitrobenzaldehyde [1, 2].

FT-IR Spectral Analysis[1]
Infrared spectroscopy validates the functional groups.[1] The absence of a broad -OH stretch

(3200–3500
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) is the primary indicator that the alkylation of the starting material (4-hydroxy-3-
nitrobenzaldehyde) was successful.

Key Vibrational Modes

Functional Group
Frequency (

)
Intensity Assignment

Aldehyde C-H 2850 & 2750 Weak

Fermi resonance

doublet (Characteristic

of CHO)

Aldehyde C=O 1690 – 1710 Strong Carbonyl stretching

Aromatic C=C 1600 – 1610 Medium
Ring skeletal

vibrations

Nitro (

)
1530 – 1540 Strong Asymmetric stretch

Nitro (

)
1345 – 1355 Strong Symmetric stretch

Aryl Ether (C-O-C) 1260 – 1280 Strong
Asymmetric C-O-C

stretch

Synthesis & Impurity Profiling Workflow
Understanding the synthesis pathway is crucial for interpreting the spectra, particularly for

identifying impurities.

Starting Material
4-Hydroxy-3-nitrobenzaldehyde

Product
4-Butoxy-3-nitrobenzaldehyde

Nucleophilic Substitution

Impurity A
Unreacted SM (OH signal)

Incomplete Rxn

Reagent
1-Bromobutane / K2CO3

Impurity B
O-Alkylation Isomer (Rare)

Side Rxn

Click to download full resolution via product page
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Figure 2: Synthesis pathway and potential impurity origins.

Impurity Markers:

Unreacted Starting Material: Look for a broad singlet at ~10.5–11.0 ppm (Phenolic OH) in 1H

NMR or a broad band at 3300

in IR [3].

Residual Solvent: Common solvents like DMF or Acetone will show sharp singlets at 2.9/8.0

ppm or 2.1 ppm, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Analysis of 4-Butoxy-3-nitrobenzaldehyde:
Spectroscopic Validation & Structural Elucidation]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1627094#1h-nmr-and-ir-spectral-
analysis-of-4-butoxy-3-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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